molecular formula C5H4F3N3O4 B3023396 5-Nitro-2-(trifluoromethyl)-1,2-dihydropyrimidine-4,6-diol CAS No. 652-62-0

5-Nitro-2-(trifluoromethyl)-1,2-dihydropyrimidine-4,6-diol

Cat. No.: B3023396
CAS No.: 652-62-0
M. Wt: 227.10
InChI Key: LBNSBQRDVGWVAO-UHFFFAOYSA-N
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Description

5-Nitro-2-(trifluoromethyl)-1,2-dihydropyrimidine-4,6-diol is a heterocyclic compound that features a pyrimidine ring substituted with nitro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(trifluoromethyl)-1,2-dihydropyrimidine-4,6-diol typically involves multi-step organic reactions. One common method includes the nitration of a suitable pyrimidine precursor followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(trifluoromethyl)-1,2-dihydropyrimidine-4,6-diol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-Nitro-2-(trifluoromethyl)-1,2-dihydropyrimidine-4,6-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(trifluoromethyl)-1,2-dihydropyrimidine-4,6-diol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-2-(trifluoromethyl)benzimidazole
  • 5-Trifluoromethyl-2-formylphenylboronic acid
  • 5-Nitro-2-furaldehyde

Uniqueness

5-Nitro-2-(trifluoromethyl)-1,2-dihydropyrimidine-4,6-diol is unique due to its combination of a nitro group and a trifluoromethyl group on a pyrimidine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-hydroxy-5-nitro-2-(trifluoromethyl)-2,3-dihydro-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3O4/c6-5(7,8)4-9-2(12)1(11(14)15)3(13)10-4/h4,9,12H,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNSBQRDVGWVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(NC(=C(C(=O)N1)[N+](=O)[O-])O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743254
Record name 6-Hydroxy-5-nitro-2-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652-62-0
Record name 6-Hydroxy-5-nitro-2-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Nitro-2-(trifluoromethyl)-1,2-dihydropyrimidine-4,6-diol
Reactant of Route 2
5-Nitro-2-(trifluoromethyl)-1,2-dihydropyrimidine-4,6-diol
Reactant of Route 3
5-Nitro-2-(trifluoromethyl)-1,2-dihydropyrimidine-4,6-diol
Reactant of Route 4
5-Nitro-2-(trifluoromethyl)-1,2-dihydropyrimidine-4,6-diol
Reactant of Route 5
5-Nitro-2-(trifluoromethyl)-1,2-dihydropyrimidine-4,6-diol
Reactant of Route 6
5-Nitro-2-(trifluoromethyl)-1,2-dihydropyrimidine-4,6-diol

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